1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[221]heptan-2-one is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a piperidine and sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps:
Formation of the Bicyclic Heptane Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the sulfonylated piperidine derivative with the bicyclic heptane core under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine group can interact with receptor sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(Dicyclohexylamino)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]hept-2-yl chloroacetate
- 1-Benzyl-4-piperidone
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its combination of a bicyclic heptane core with a piperidine and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the piperidine group, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for medicinal chemistry and biological studies.
Biological Activity
The compound 1-{[(4-benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Its unique structure combines a bicyclic framework with a sulfonyl group and a piperidine moiety, suggesting diverse interactions within biological systems.
Chemical Structure
The molecular formula of the compound is C19H30N2O3S. The structure can be broken down as follows:
- Bicyclic Core : 7,7-dimethylbicyclo[2.2.1]heptane
- Functional Groups :
- Sulfonyl group (–SO₂)
- Piperidine ring (C5H10N)
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Effects : Preliminary studies suggest that derivatives of piperidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuropharmacological Effects : The piperidine structure is often associated with psychoactive properties, indicating potential applications in treating neurological disorders.
- Antimicrobial Properties : Sulfonyl-containing compounds have been noted for their antimicrobial activity against various pathogens.
Antitumor Activity
A study published in Cancer Research explored the effects of piperidinyl sulfonamide derivatives on cancer cell lines. The results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis via the mitochondrial pathway .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 12.5 | A549 (Lung Cancer) |
Control | 25 | A549 |
Neuropharmacological Studies
Research in Neuropharmacology indicated that piperidine derivatives could modulate neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting therapeutic potential in treating depression and anxiety disorders .
Antimicrobial Efficacy
A study assessing the antimicrobial activity of sulfonamide derivatives found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The proposed mechanisms through which the compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Neurotransmitter Modulation : Inhibition or enhancement of neurotransmitter release affecting mood and cognition.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis or function.
Properties
Molecular Formula |
C22H31NO3S |
---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C22H31NO3S/c1-21(2)19-8-11-22(21,20(24)15-19)16-27(25,26)23-12-9-18(10-13-23)14-17-6-4-3-5-7-17/h3-7,18-19H,8-16H2,1-2H3 |
InChI Key |
CMJBXHCEWSTHJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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